molecular formula C13H16BrN3 B1483603 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine CAS No. 2098045-16-8

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Cat. No.: B1483603
CAS No.: 2098045-16-8
M. Wt: 294.19 g/mol
InChI Key: BZRHBUAHQLYCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a valuable chemical intermediate designed for advanced research and development, particularly in medicinal chemistry. The compound features a pyrazole core—a nitrogen-containing heterocycle known for its wide range of biological activities—linked to a pyridine ring . The key reactive site is the bromomethyl group at the 4-position of the pyrazole ring. This group is an excellent handle for further functionalization, allowing researchers to create more complex molecules through nucleophilic substitution reactions (e.g., forming carbon-nitrogen or carbon-sulfur bonds) or metal-catalyzed cross-couplings such as Suzuki or Buchwald-Hartwig reactions . Pyrazole derivatives are extensively studied for their pharmacological potential, demonstrating a broad spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and antitumor effects . The presence of the pyridine ring, a common pharmacophore, further enhances the potential of this compound to interact with biological targets and improves its physicochemical properties . The specific combination of the isobutyl substituent, the bromomethyl handle, and the pyridine ring makes this reagent a versatile building block for constructing targeted libraries of molecules for high-throughput screening and for the synthesis of potential enzyme inhibitors. Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions, considering the reactivity of the carbon-bromine bond.

Properties

IUPAC Name

4-[4-(bromomethyl)-1-(2-methylpropyl)pyrazol-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3/c1-10(2)8-17-9-12(7-14)13(16-17)11-3-5-15-6-4-11/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRHBUAHQLYCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C(=N1)C2=CC=NC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation and N-Isobutylation

The pyrazole core is synthesized by cyclizing an appropriate hydrazine derivative with a 1,3-dicarbonyl compound. The isobutyl group is introduced by alkylation of the pyrazole nitrogen using isobutyl halides under controlled conditions.

Coupling to Pyridine Moiety

The pyrazole intermediate is then coupled to the pyridine ring, typically at the 3-position, through cross-coupling reactions or nucleophilic substitution depending on the substituents present on the pyridine ring.

Bromomethylation

The critical bromomethyl group at the 4-position of the pyrazole is introduced via bromomethylation reactions. This step often uses bromomethylating agents such as bromomethyl bromide or N-bromosuccinimide (NBS) under mild conditions to ensure selective substitution without affecting other sensitive groups.

Representative Synthetic Route from Literature

Though direct literature specifically on the preparation of 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is limited, related pyrazolo-pyridine compounds have been synthesized using the following methodology adapted from pyrazolo[3,4-b]pyridine intermediates preparation (Patent CN105777743A):

Step Description Conditions Notes
1 Activation of 2-substituted nicotinic acid derivatives 80–150 °C, organic solvent (toluene, dichloromethane, chloroform, oxolane or DMF), presence of activating agents (thionyl chloride, oxalyl chloride, phosphorus oxychloride, etc.) Converts carboxylic acid to acid chloride intermediate
2 Substitution with cyanating reagent 0–70 °C, acetonitrile solvent Introduces cyano group, precursor to pyrazole ring formation
3 Cyclization with hydrazine derivatives Mild conditions, solvent dependent Forms pyrazole ring fused to pyridine
4 N-alkylation with isobutyl halide Mild base, suitable solvent Introduces isobutyl group at pyrazole nitrogen
5 Bromomethylation at pyrazole 4-position Use of bromomethylating agents like NBS or bromomethyl bromide, controlled temperature Selective bromomethyl substitution

This method emphasizes the use of readily available reagents, mild reaction conditions, and straightforward purification steps, making it suitable for industrial-scale synthesis with high yields and purity.

Reaction Conditions and Yield Data

The preparation method benefits from:

  • Use of inexpensive and commercially available starting materials.
  • Mild reaction conditions (temperatures ranging from 0 °C to 150 °C).
  • Organic solvents such as toluene, dichloromethane, acetonitrile, and DMF.
  • Activation reagents including thionyl chloride and oxalyl chloride.
  • High total yields reported in analogous pyrazolo-pyridine syntheses, often exceeding 60–70% per step.
  • Simple purification by extraction, washing, and crystallization.

Summary Table of Key Reagents and Conditions

Step Reagents/Agents Solvent Temperature Range Purpose
Activation of nicotinic acid Thionyl chloride, oxalyl chloride, phosphorus oxychloride Toluene, DCM, DMF 80–150 °C Formation of acid chloride intermediate
Cyanation Cyanating reagent (e.g., NaCN) Acetonitrile 0–70 °C Introduction of cyano group
Cyclization Hydrazine derivatives Various solvents Mild, room temp to reflux Pyrazole ring formation
N-Isobutylation Isobutyl bromide or chloride Suitable solvent (e.g., DMF) Mild heating Alkylation of pyrazole nitrogen
Bromomethylation N-bromosuccinimide or bromomethyl bromide Organic solvent Controlled temperature Introduction of bromomethyl group

Research Findings and Considerations

  • The synthetic route is adaptable for scale-up and industrial production due to the use of mild conditions and common reagents.
  • The bromomethyl substituent provides a handle for further functionalization or coupling reactions in drug development.
  • The isobutyl group on the pyrazole nitrogen influences the compound's lipophilicity and biological activity.
  • Careful control of reaction parameters is necessary to avoid side reactions, especially during bromomethylation.
  • Purification is typically achieved by standard chromatographic techniques or crystallization, depending on scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromomethyl group is a reactive site for nucleophilic substitution, leading to the formation of different derivatives.

  • Oxidation and Reduction: : While the compound itself is relatively stable, the pyrazole and pyridine rings can participate in oxidation and reduction reactions under specific conditions.

  • Coupling Reactions: : The pyridine ring can participate in cross-coupling reactions, especially with organometallic reagents.

Common Reagents and Conditions

  • N-bromosuccinimide (NBS): : Used for bromomethylation.

  • Isobutyl Halides: : For introducing the isobutyl group.

  • Palladium or Nickel Catalysts: : Commonly used in coupling reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate.

Biology and Medicine

In biological and medical research, compounds derived from this pyrazole are investigated for their potential pharmacological properties. These can include anti-inflammatory, antiviral, or anticancer activities.

Industry

In industrial applications, this compound can serve as a precursor for agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine exerts its effects depends on its application. In pharmacology, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved often depend on the functional groups attached to the core structure.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
This compound Pyrazole-Pyridine Bromomethyl (C4), Isobutyl (N1) ~307.2 (calculated) Bromomethyl, Pyridine, Pyrazole
4-(5-((3-Bromobenzyl)thio)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)pyridine Triazole-Pyridine 3-Bromobenzylthio (C5), 4-Bromophenyl (C4) 502.2 Bromophenyl, Thioether, Triazole
4-(4-Bromophenylhydrazono)-1-(5-bromopyrimidin-2-yl)-3-methyl-2-pyrazolin-5-one Pyrazole-Pyrimidine Bromophenylhydrazono (C4), 5-Bromopyrimidin-2-yl (N1) 428.1 Hydrazone, Pyrimidine, Ketone
3-((4-(6-Bromo-2-(4-(4-(2-methoxyethyl)piperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole Imidazo-Pyridine Bromo (C6), Piperazine-Methoxyethyl (C2), Methylisoxazole (C3) ~741.6 (calculated) Piperazine, Imidazole, Isoxazole

Crystallographic and Physicochemical Properties

  • Crystallinity : The pyrimidine-pyrazolone compound in forms hydrogen-bonded networks (N–H⋯O, C–H⋯N), enhancing thermal stability. In contrast, the bromomethyl group in the target compound may reduce crystallinity due to steric bulk .
  • Solubility : Piperazine-containing compounds (e.g., ) exhibit higher aqueous solubility at acidic pH, whereas bromomethyl groups increase lipophilicity, favoring membrane permeability.

Biological Activity

4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C13H15BrN2\text{C}_{13}\text{H}_{15}\text{BrN}_2

This structure features a bromomethyl group and an isobutyl side chain attached to a pyrazole ring, which is further connected to a pyridine moiety.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, and enzyme inhibition properties. The specific compound of interest has shown promise in several areas:

  • Anticancer Activity : Pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound were found to inhibit cell proliferation in human glioma and melanoma cell lines with IC50 values in the micromolar range .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in cancer progression and inflammation. SAR studies indicate that modifications on the pyrazole ring can significantly enhance inhibitory potency against targets like TBK1 and cholinesterases .
  • Neuroprotective Effects : Some pyrazole derivatives have shown neuroprotective properties by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential of this compound:

  • Study on TBK1 Inhibition : A related pyrazolo[3,4-b]pyridine derivative was identified as a potent TBK1 inhibitor with an IC50 value of 0.2 nM. This study emphasized the importance of substituents on the pyrazole ring for enhancing biological activity .
  • Cholinesterase Inhibition : Research demonstrated that certain pyrazole derivatives exhibited IC50 values ranging from 0.017 µM to 506 nM against AChE and BChE, indicating strong potential for neuroprotective applications .

Table 1: Biological Activity Summary

Activity TypeRelated CompoundIC50 ValueReference
TBK1 InhibitionPyrazolo[3,4-b]pyridine0.2 nM
AChE InhibitionVarious Pyrazoles0.017 - 506 nM
CytotoxicityGlioma Cell LinesMicromolar range

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the pyrazole core. For example, coupling reactions using palladium catalysts (e.g., Pd/C) in solvents like dimethylformamide (DMF) are effective for introducing substituents . Bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation. Reaction optimization includes monitoring temperature (e.g., 60–80°C for bromination) and using ammonium acetate as a base to stabilize intermediates . Purification via column chromatography or recrystallization ensures high purity.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the structure by identifying peaks for the pyridine ring (δ ~8.5 ppm for aromatic protons) and the isobutyl/bromomethyl groups (δ ~4.3 ppm for -CH2_2Br) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and isotopic pattern matching the bromine atom .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves the 3D structure, with key bond angles and distances validating the pyrazole-pyridine connectivity .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the compound’s reactivity in cross-coupling reactions, and what mechanistic insights exist?

  • Methodological Answer : The bromomethyl group acts as an electrophilic site for nucleophilic substitution (SN_N2) or Suzuki-Miyaura cross-coupling. For example, palladium-catalyzed coupling with arylboronic acids replaces the bromine atom, forming C-C bonds. Kinetic studies (e.g., monitoring via 19^19F NMR with fluorinated analogs) reveal that steric hindrance from the isobutyl group slows reactivity, requiring longer reaction times (~24–48 hours) . Computational DFT studies can model transition states to predict regioselectivity .

Q. What challenges arise in crystallizing this compound, and how can computational tools like SHELXL address them?

  • Methodological Answer : Crystallization challenges include low solubility in common solvents and polymorphism. Slow evaporation in mixed solvents (e.g., ethanol/acetone, 1:1 v/v) at 4°C promotes crystal growth . SHELXL refines disordered structures by applying restraints to bond lengths/angles, particularly for flexible isobutyl groups. Twinning, common in brominated compounds, is resolved using the TWIN/BASF commands in SHELXL .

Q. How do structural modifications (e.g., replacing bromine with other halogens) impact biological activity or material properties?

  • Methodological Answer : Comparative studies with chloro- or iodo-analogs (synthesized via analogous halogenation) show that bromine’s electronegativity and van der Waals radius enhance binding to biological targets (e.g., kinase enzymes). Surface Plasmon Resonance (SPR) assays quantify binding affinity (Kd_d), with brominated derivatives showing ~2-fold higher affinity than chlorinated versions . Thermogravimetric analysis (TGA) reveals bromine’s role in improving thermal stability (ΔTdec_{dec} = +30°C vs. hydrogen analogs) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar pyrazole derivatives: How should researchers validate their findings?

  • Methodological Answer : Variations in melting points (e.g., ±5°C) often stem from impurities or polymorphic forms. Researchers should:

  • Compare DSC (Differential Scanning Calorimetry) thermograms with literature data .
  • Perform powder XRD to identify crystalline phases and rule out amorphous content .
  • Reproduce synthesis using protocols from peer-reviewed studies (e.g., ) to minimize batch-to-batch variability.

Experimental Design Considerations

Q. What strategies minimize byproduct formation during the bromomethylation step?

  • Methodological Answer :

  • Use radical inhibitors (e.g., AIBN) to suppress polybromination .
  • Monitor reaction progress via TLC (hexane/ethyl acetate, 3:1) to terminate at ~80% conversion.
  • Employ flow chemistry for precise temperature control, reducing side reactions like dehydrohalogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine
Reactant of Route 2
4-(4-(bromomethyl)-1-isobutyl-1H-pyrazol-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.